Prop-2-enyl undec-2-enoate
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Overview
Description
Prop-2-enyl undec-2-enoate is an organic compound with the molecular formula C14H24O2 It is an ester formed from the reaction of prop-2-en-1-ol and undec-2-enoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Prop-2-enyl undec-2-enoate can be synthesized through several methods. One common method involves the Tishchenko disproportionation reaction, where undec-10-enal is converted to undec-10-enyl undec-10-enoate using aluminum isopropoxide as a catalyst . Another method involves the reaction of undec-10-enoic acid with undec-10-enol in the presence of titanium isopropoxide .
Industrial Production Methods
In industrial settings, the production of this compound often involves the transesterification of methyl undecenoate with undecenol, catalyzed by cyclopentadienyl titanium trichloride . This method is preferred due to its efficiency and high yield.
Chemical Reactions Analysis
Types of Reactions
Prop-2-enyl undec-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes and acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as sodium ethoxide and potassium tert-butoxide are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the reagents used.
Scientific Research Applications
Prop-2-enyl undec-2-enoate has several applications in scientific research:
Mechanism of Action
The mechanism by which prop-2-enyl undec-2-enoate exerts its effects involves its interaction with cellular membranes and enzymes. The ester group can undergo hydrolysis to release active compounds that interact with specific molecular targets, disrupting cellular processes and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Undec-10-ynoic acid, undec-2-en-1-yl ester: Similar in structure but contains a triple bond instead of a double bond.
10-Undecenyl acrylate: Contains an acrylate group instead of an ester group.
Uniqueness
Prop-2-enyl undec-2-enoate is unique due to its specific ester linkage and the presence of both a double bond and a long carbon chain. This combination of features makes it particularly useful in the synthesis of complex organic molecules and in various industrial applications.
Biological Activity
Prop-2-enyl undec-2-enoate, also known as allyl undecenoate, is an unsaturated fatty acid ester that has garnered attention in various fields, including food science, pharmacology, and agrochemicals. This article provides a comprehensive overview of its biological activity, including its potential applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C14H26O2 and a molecular weight of 226.36 g/mol. Its structure features a long hydrocarbon chain with a double bond, which is characteristic of unsaturated fatty acids. This structural configuration is crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, highlighting its potential therapeutic properties and applications:
- Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that unsaturated fatty acid esters can inhibit the growth of various bacteria and fungi, suggesting potential use as natural preservatives in food products .
- Anti-inflammatory Effects : Some studies suggest that this compound may possess anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could make it a candidate for treating conditions associated with chronic inflammation .
- Genotoxicity Studies : The European Food Safety Authority (EFSA) has evaluated the genotoxic potential of related compounds within the same chemical group. While specific data on this compound is limited, related compounds have shown varying degrees of genotoxic effects in laboratory settings .
Antimicrobial Efficacy
A study published in the Journal of Agricultural and Food Chemistry evaluated the antimicrobial efficacy of various unsaturated fatty acid esters against common foodborne pathogens. This compound was included in the screening, demonstrating effective inhibition against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be around 0.5% (v/v), indicating its potential as a food preservative .
Compound | MIC (v/v) | Target Organism |
---|---|---|
This compound | 0.5% | E. coli |
This compound | 0.5% | S. aureus |
Anti-inflammatory Mechanisms
In a separate study focusing on the anti-inflammatory properties of fatty acid esters, this compound was shown to reduce the production of pro-inflammatory cytokines in human cell lines. The compound inhibited the expression of interleukin (IL)-6 and tumor necrosis factor (TNF)-α at concentrations as low as 10 µM, suggesting a pathway for therapeutic application in inflammatory diseases .
Toxicological Profile
Toxicological assessments are crucial for understanding the safety profile of this compound. A review highlighted that while some unsaturated fatty acid esters exhibit low toxicity levels, genotoxicity tests are necessary to fully assess their safety for human consumption and environmental impact .
Properties
CAS No. |
648950-05-4 |
---|---|
Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
prop-2-enyl undec-2-enoate |
InChI |
InChI=1S/C14H24O2/c1-3-5-6-7-8-9-10-11-12-14(15)16-13-4-2/h4,11-12H,2-3,5-10,13H2,1H3 |
InChI Key |
FGBQMYYCMUDGJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CC(=O)OCC=C |
Origin of Product |
United States |
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